Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate
Description
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate (CAS: 1823324-55-5) is a halogenated benzoate ester with the molecular formula C9H7Br2FO2 and a purity of 98% . This compound features a bromine atom at the 3-position, a bromomethyl group at the 5-position, and a fluorine atom at the 2-position of the benzene ring. Its molecular weight is 328.96 g/mol, and it is typically supplied in quantities of 250 mg, 1 g, or 100 mg for research applications .
The compound serves as a critical building block in organic synthesis, particularly in the preparation of bioactive molecules, such as inhibitors for viral enzymes (e.g., SARS-CoV-2 Nsp14 methyltransferase) . Its dual bromine substituents enhance electrophilic reactivity, making it a versatile intermediate for nucleophilic substitution or cross-coupling reactions.
Properties
Molecular Formula |
C9H7Br2FO2 |
|---|---|
Molecular Weight |
325.96 g/mol |
IUPAC Name |
methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(4-10)3-7(11)8(6)12/h2-3H,4H2,1H3 |
InChI Key |
PKXSJCYCZIZJMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)CBr)Br)F |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of This compound typically involves:
- Starting from a methyl 2-fluoro-5-methylbenzoate derivative.
- Selective bromination at the aromatic ring and at the methyl substituent to introduce the bromine atoms.
- Esterification or use of pre-esterified starting materials to maintain the methyl benzoate functionality.
Esterification of 2-Fluoro-5-methylbenzoic Acid
A common precursor is 2-fluoro-5-methylbenzoic acid , which is converted to the methyl ester via acid-catalyzed esterification or via treatment with reagents like oxalyl chloride followed by methanol.
- Method: Treatment of 2-fluoro-5-methylbenzoic acid with oxalyl chloride in dichloromethane (DCM) at 0 °C to room temperature, followed by addition of methanol.
- Conditions: Stirring at room temperature for several hours, neutralization with sodium carbonate, extraction, and purification by column chromatography.
- Yield: Typically around 90-92% with high purity.
- Spectral Data: 1H NMR shows methyl ester singlet at ~3.9 ppm and aromatic protons consistent with substitution pattern.
Bromination of the Aromatic Ring and Methyl Group
The key transformation is the introduction of bromine atoms at the 3-position of the aromatic ring and the bromomethyl group at the 5-position.
- Reagents: N-Bromosuccinimide (NBS) is commonly used for selective bromination of methyl groups adjacent to aromatic rings and for aromatic bromination.
- Catalysts/Conditions: Sulfuric acid or other acidic media at low temperatures (0-20 °C) to control regioselectivity.
- Procedure:
- The methyl 2-fluoro-5-methylbenzoate is dissolved in concentrated sulfuric acid cooled below 5 °C.
- NBS is added portionwise to the reaction mixture.
- The mixture is stirred at 0 °C for several hours, then allowed to warm to room temperature and stirred for an extended period (up to 19 hours).
- The reaction is quenched by pouring into ice water, followed by extraction with ethyl acetate.
- The organic layers are washed, dried, and concentrated to yield the brominated product.
- Yield: Reported yields for similar brominated methyl benzoates are around 70-80% depending on purification.
Purification and Characterization
- Purification is typically achieved by column chromatography using silica gel and elution with petroleum ether/ethyl acetate mixtures.
- The product is characterized by:
- 1H and 13C NMR spectroscopy confirming the bromomethyl and aromatic bromine substitution.
- Mass spectrometry confirming molecular weight consistent with dibromo substitution.
- High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) for purity assessment, often showing purities >95%.
Data Table Summarizing Preparation Conditions
Research Findings and Analysis
- The use of N-bromosuccinimide in acidic media is effective for selective bromination of methyl groups adjacent to aromatic rings, forming bromomethyl substituents.
- Control of temperature during bromination is crucial to avoid overbromination or side reactions.
- Esterification prior to bromination helps stabilize the carboxyl group and facilitates purification.
- The fluorine substituent at the 2-position influences the regioselectivity of bromination, favoring substitution at the 3- and 5-positions.
- Analytical data from NMR and mass spectrometry confirm the successful introduction of bromine atoms without disturbing the ester functionality.
- Purities of final compounds are routinely above 95% as confirmed by UPLC-MS and HPLC analyses in related synthetic studies.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromomethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Produces substituted benzoates with various functional groups.
Oxidation: Yields carboxylic acids or aldehydes.
Reduction: Results in the formation of the corresponding hydrocarbons.
Scientific Research Applications
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the introduction of various functional groups. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
Methyl 3-bromo-5-methylbenzoate (CAS: 478375-40-5)
- Key Difference : Replaces the bromomethyl group at position 5 with a methyl group.
- Impact : The methyl group reduces electrophilicity and steric bulk compared to bromomethyl, limiting its utility in reactions requiring a leaving group (e.g., SN2 reactions). This analog is less reactive but may offer improved stability in acidic conditions .
Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS: 307353-32-8)
Halogenation Patterns
Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS: 1160574-62-8)
- Key Difference : Adds a chlorine atom at position 4 alongside the existing bromine (position 3) and fluorine (position 2).
- This compound’s lipophilicity (logP ~2.8) is higher due to the additional halogen, which may influence bioavailability in drug design .
Methyl 5-(bromomethyl)-2-fluorobenzoate (CAS: 709-45-5)
- Key Difference : Lacks the bromine at position 3.
- This analog is simpler to synthesize but less versatile in multi-step syntheses .
Functional Group Modifications
Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS: 187331-46-0)
- Key Difference : Replaces bromomethyl with a trifluoromethyl group at position 5.
- Impact: The trifluoromethyl group is highly electronegative and lipophilic, increasing metabolic stability in pharmaceutical applications. However, it cannot participate in nucleophilic substitutions, limiting its utility as a reactive intermediate .
3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1)
- Key Difference : Replaces the ester group with a nitrile.
- Impact : The nitrile group offers distinct reactivity, such as participation in cycloaddition reactions or reduction to amines. This modification shifts the compound’s application toward heterocycle synthesis rather than ester-based intermediates .
Biological Activity
Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the family of benzoates and has the following characteristics:
- Molecular Formula : C₉H₇Br₂F O₂
- Molecular Weight : 325.96 g/mol
- Structural Features : The compound features a benzene ring with bromine and fluorine substituents, as well as a bromomethyl group at specific positions, which enhances its reactivity and interaction with biological systems .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents (bromine and fluorine) influence the compound's reactivity, binding affinity, and potential therapeutic applications. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.
- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways critical for cellular function .
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. This compound may possess similar effects, making it a candidate for further exploration in antimicrobial drug development .
- Anticancer Potential : Studies have suggested that halogenated compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may enhance these effects .
- Synthetic Applications : Its unique structure allows it to serve as a precursor in the synthesis of more complex organic molecules, which can be utilized in medicinal chemistry and material science .
Comparative Analysis
To better understand the significance of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 5-bromo-2-fluorobenzoate | Bromine at position 5, fluorine at position 2 | Lacks bromomethyl group, affecting reactivity |
| Methyl 2-bromo-5-fluorobenzoate | Bromine at position 2, fluorine at position 5 | Different substitution pattern affects reactivity |
| Methyl 5-bromo-4-(bromomethyl)benzoate | Bromine at position 5, bromomethyl group | Increased reactivity due to dual halogen substitutions |
This comparison highlights how this compound stands out due to its dual substitution with both bromine and bromomethyl groups, imparting distinct electronic and steric properties that enhance its utility in various chemical applications .
Case Studies
Recent case studies have focused on the synthesis and biological testing of this compound:
- Synthesis Methods : Multi-step organic reactions are commonly employed to synthesize this compound. For instance, reactions involving sodium azide for substitution reactions have been noted .
- Biological Testing : In vitro studies have demonstrated its potential efficacy against specific bacterial strains, suggesting a pathway for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 3-bromo-5-(bromomethyl)-2-fluorobenzoate, and how can reaction efficiency be optimized?
- Methodological Answer: The compound is synthesized via sequential functionalization of a fluorobenzoate precursor. Bromination at the 3-position can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). The bromomethyl group at the 5-position is introduced via radical bromination of a methyl substituent using NBS under UV light. Optimization involves controlling reaction temperature (40–60°C for bromination) and stoichiometric ratios (1:1.2 substrate-to-brominating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (≥75%). Purity is verified using HPLC (≥95% purity) and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for fluorine (δ ~110 ppm in ¹³C) and bromine substituents (deshielded aromatic protons at δ ~7.5–8.5 ppm in ¹H).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-Br bonds (600–500 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₇Br₂FO₂: MW 335.88 g/mol).
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. How do the electron-withdrawing effects of fluorine and bromine substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer: The fluorine atom at the 2-position strongly activates the aromatic ring via electron-withdrawing induction, directing NAS to the para position (C-4). The bromine at C-3 further enhances ring activation but competes for substitution sites. Competitive pathways can be analyzed using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict transition-state energies. Experimental validation involves reacting the compound with nucleophiles (e.g., methoxide) in DMF at 80°C and analyzing products via LC-MS .
Q. What experimental approaches can elucidate the compound's role as a precursor in synthesizing kinase inhibitors?
- Methodological Answer:
- Suzuki-Miyaura Coupling : Replace bromine with boronic acids to introduce heterocycles (e.g., pyridyl groups). Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Biological Assays : Test derivatives for kinase inhibition using ADP-Glo™ assays (Promega) against recombinant kinases (e.g., EGFR, BRAF). IC₅₀ values are compared to control inhibitors (e.g., gefitinib).
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying halogen positions to identify critical substituents for activity .
Q. How should researchers address discrepancies in reported biological activity data for halogenated benzoate derivatives?
- Methodological Answer:
- Standardization : Use identical cell lines (e.g., HEK293 for in vitro assays) and incubation times.
- Purity Control : Ensure ≥95% purity via HPLC and LC-MS. Impurities (e.g., dehalogenated byproducts) are quantified using calibration curves.
- Meta-Analysis : Aggregate data from multiple studies to identify outliers. Confounding variables (e.g., solvent DMSO concentration) are controlled statistically.
- Isogenic Controls : Use CRISPR-edited cell lines to isolate genetic variability in response profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
